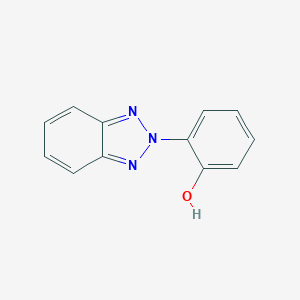

2-(2-Hydroxyphenyl)-2h-benzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(benzotriazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-12-8-4-3-7-11(12)15-13-9-5-1-2-6-10(9)14-15/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGQBLRYBUAASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2N=C3C=CC=CC3=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60877078 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10096-91-0 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Properties of 2-(2-Hydroxyphenyl)-2H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and mechanisms of 2-(2-hydroxyphenyl)-2H-benzotriazole, a prominent member of the phenolic benzotriazole class of ultraviolet (UV) absorbers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Introduction

2-(2-Hydroxyphenyl)-2H-benzotriazoles are a critical class of organic compounds renowned for their exceptional ability to absorb UV radiation and dissipate it as harmless thermal energy.[1][2] This property makes them indispensable as UV stabilizers in a wide array of materials, including plastics, coatings, lacquers, and textiles, protecting them from photodegradation.[2][3] The parent compound and its derivatives, such as the commercially significant 2-(2'-hydroxy-5'-methylphenyl)benzotriazole (Tinuvin P), are characterized by a benzotriazole moiety linked to a hydroxyphenyl group.[4] Their remarkable photostability is attributed to an efficient energy dissipation mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).[5] Recent research has also explored their potential bioactive properties, including antioxidant and antifungal activities.[6]

Synthesis of 2-(2-Hydroxyphenyl)-2H-benzotriazole

The most prevalent and industrially scalable method for synthesizing 2-(2-hydroxyphenyl)-2H-benzotriazoles involves a two-stage process: azo coupling followed by reductive cyclization.[6]

General Synthesis Pathway

The synthesis commences with the diazotization of an o-nitroaniline derivative, which is then coupled with a phenol to form an o-nitroazobenzene intermediate. This intermediate subsequently undergoes reductive cyclization to yield the final 2-(2-hydroxyphenyl)-2H-benzotriazole product.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole (Tinuvin P)

This protocol is adapted from established industrial synthesis methods.

Step 1: Diazotization

-

In an acid-resistant reactor, add a specific amount of o-nitroaniline crystals to a concentrated hydrochloric acid solution to achieve the desired concentration.

-

Cool the mixture to 0-5 °C with constant stirring.

-

Slowly add a solution of sodium nitrite while maintaining the temperature between 0-5 °C to form the o-nitrodiazobenzene hydrochloride solution.

Step 2: Azo Coupling

-

In a separate vessel, dissolve p-cresol in a 50% sodium hydroxide solution to form sodium p-cresolate.

-

Slowly add the previously prepared o-nitrodiazobenzene hydrochloride solution to the sodium p-cresolate solution.

-

Control the temperature at 15 °C and add a sodium carbonate solution while stirring to facilitate the coupling reaction.

-

Continue the reaction until the alkalinity of the mixture stabilizes.

-

Filter and dry the resulting crude product, 2-hydroxy-5-methyl-2'-nitroazobenzene.

Step 3: Reductive Cyclization

-

Add the dried coupling product to a reaction vessel with a 50% sodium hydroxide solution and stir to form a uniform mixture.

-

Maintain the temperature at 40-50 °C and slowly add zinc powder under vigorous stirring to initiate the reduction reaction.

-

After the reaction is complete, filter the mixture to remove the residue.

-

Transfer the filtrate to another vessel and acidify with hydrochloric acid at room temperature, which will cause the 2-(2'-hydroxy-5'-methylphenyl)benzotriazole to crystallize.

-

Collect the crude crystals by filtration.

Step 4: Purification

-

Dissolve the crude product in an alkaline solution and filter to remove any insoluble impurities.

-

Acidify the filtrate with hydrochloric acid at room temperature to precipitate the purified product.

-

Filter and wash the solid.

-

For further purification, dissolve the product in hot gasoline, treat with activated carbon for decolorization, filter, and then cool the filtrate to allow for recrystallization.

-

Filter and dry the final product to obtain pure 2-(2'-hydroxy-5'-methylphenyl)benzotriazole.

Physicochemical Properties

The properties of 2-(2-hydroxyphenyl)-2H-benzotriazoles can be tailored by modifying the substituent groups on the phenolic and benzotriazole rings.[5]

UV-Visible Absorption Properties

The UV absorption profile is central to the function of these compounds. They exhibit strong absorbance in the 300-400 nm range, covering both UVA and UVB regions.[1][7]

| Compound/Derivative | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| 2-(2-Hydroxyphenyl)-2H-benzotriazole | ~330-350 | >15,000 | - |

| 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole (Tinuvin P) | 301, 341 | 16,150 (at 341 nm) | Chloroform |

| 2-(5-chloro-2H-bentotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl (Tinuvin 326) | 312, 353 | 15,600 (at 353 nm) | Chloroform |

| 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328) | ~345 | Not specified | - |

| 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol (UV-234) | ~344 | Not specified | - |

Table 1: UV-Visible Absorption Properties of Selected 2-(2-Hydroxyphenyl)-2H-benzotriazole Derivatives.[5][7][8]

Solubility

The solubility of these compounds is crucial for their incorporation into various matrices. Generally, they exhibit low solubility in water and higher solubility in organic solvents.

| Solvent | Solubility of Tinuvin P ( g/100 g solution at 20 °C) |

| Water | < 0.01 |

| Methanol | 0.2 |

| n-Hexane | 0.8 |

| Cyclohexane | 1 |

| Acetone | 3 |

| Ethyl acetate | 3.5 |

| Benzene | 7 |

| Chloroform | 13 |

| Methylene chloride | 16 |

Table 2: Solubility of 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole (Tinuvin P).[7][9]

Photostability

Mechanism of Action

UV Stabilization: Excited-State Intramolecular Proton Transfer (ESIPT)

The primary mechanism by which 2-(2-hydroxyphenyl)-2H-benzotriazoles exert their UV stabilizing effect is through a rapid and reversible excited-state intramolecular proton transfer (ESIPT).[5]

-

Ground State: In the ground state, an intramolecular hydrogen bond exists between the phenolic hydroxyl group and a nitrogen atom of the benzotriazole ring.

-

Excitation: Upon absorption of a UV photon, the molecule is promoted to an excited electronic state.

-

Proton Transfer: In the excited state, a rapid and reversible proton transfer occurs from the hydroxyl group to the nitrogen atom, forming a transient keto-type tautomer. This process is extremely fast, occurring on the femtosecond to picosecond timescale.[5]

-

Non-radiative Decay: The excited keto-tautomer undergoes non-radiative decay back to the ground state of the original enol form, dissipating the absorbed energy as heat with minimal fluorescent emission.

-

Cycle Repetition: This efficient and non-destructive cycle can be repeated numerous times, allowing a single molecule to dissipate a large amount of UV energy without undergoing significant degradation.[5]

Antioxidant Activity

Recent studies have suggested that phenolic benzotriazoles may also possess antioxidant properties, offering protection against oxidative stress.[6] The antioxidant mechanism of phenolic compounds generally proceeds via two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

-

Single Electron Transfer followed by Proton Transfer (SET-PT): The phenol can donate an electron to a free radical, forming a radical cation, which then loses a proton to become a phenoxyl radical.

Applications

The primary application of 2-(2-hydroxyphenyl)-2H-benzotriazoles is as UV stabilizers.[3] They are incorporated into a wide range of materials to enhance their longevity and maintain their physical properties upon exposure to sunlight.

-

Polymers: They are widely used in various plastics such as polyesters, polyolefins, polyamides, and polyvinyl chloride to prevent UV-induced degradation.[6]

-

Coatings and Lacquers: They are added to coatings and lacquers to protect the underlying material from UV damage and to prevent discoloration and degradation of the coating itself.[3]

-

Cosmetics: Certain derivatives are used in sunscreen formulations for their UV-absorbing properties.[10]

-

Cultural Heritage Preservation: Research suggests their potential use in protecting valuable artifacts like paintings and textiles from UV-induced damage.[6]

Conclusion

2-(2-Hydroxyphenyl)-2H-benzotriazole and its derivatives are a cornerstone of UV stabilization technology. Their robust synthesis routes, tunable physicochemical properties, and highly efficient photoprotective mechanism make them invaluable in a multitude of applications. The ongoing research into their potential biological activities, such as antioxidant properties, suggests that the scope of their utility may continue to expand, offering new opportunities in fields like drug development and advanced materials science. This guide has provided a detailed overview of the current knowledge, offering a solid foundation for further research and development in this important class of compounds.

References

- 1. specialchem.com [specialchem.com]

- 2. 2-(2-Hydroxyphenyl)-2H-benzotriazoles - Wikipedia [en.wikipedia.org]

- 3. basf.com [basf.com]

- 4. mychem.ir [mychem.ir]

- 5. 2-(2-Hydroxyphenyl)-2h-benzotriazole | 10096-91-0 | Benchchem [benchchem.com]

- 6. Buy 2-(2-Hydroxyphenyl)-2h-benzotriazole | 10096-91-0 [smolecule.com]

- 7. polivinilplastik.com [polivinilplastik.com]

- 8. scribd.com [scribd.com]

- 9. santplas.com [santplas.com]

- 10. welltchemicals.com [welltchemicals.com]

"photophysical and photochemical properties of phenolic benzotriazoles"

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Phenolic Benzotriazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic benzotriazoles are a prominent class of high-performance ultraviolet (UV) absorbers. Their molecular architecture, characterized by a benzotriazole moiety attached at the ortho-position to a substituted phenol ring, provides a highly effective mechanism for photostabilization. These compounds are engineered to absorb harmful UV radiation, primarily in the 300-400 nm range, and dissipate the energy in a harmless manner, thereby protecting organic materials and formulations from photodegradation.[1] Due to their exceptional photostability and high compatibility with various polymer systems, they are indispensable additives in plastics, coatings, adhesives, and increasingly, in the pharmaceutical field for stabilizing light-sensitive drug formulations.[1] This guide provides a detailed examination of the core mechanisms, properties, and experimental characterization of phenolic benzotriazoles.

Core Photochemical Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of phenolic benzotriazoles is attributed to an ultrafast and highly efficient deactivation pathway known as Excited-State Intramolecular Proton Transfer (ESIPT).[2][3] This process occurs on a femtosecond timescale and allows the molecule to cycle repeatedly between its ground and excited states without undergoing photochemical degradation.

The ESIPT process can be described in four key steps:

-

Photoexcitation: The molecule, existing in its ground state enol-imino tautomeric form, absorbs a UV photon, transitioning to an electronically excited state (S1).

-

Ultrafast Proton Transfer: In the excited state, the acidity of the phenolic proton and the basicity of the triazole nitrogen atom increase significantly. This facilitates an ultrafast transfer of the proton from the hydroxyl group to a nitrogen atom on the benzotriazole ring, forming an excited-state keto-amino tautomer.[3] For 2-(2′-hydroxy-5′-methylphenyl)benzotriazole, commonly known as Tinuvin P, this proton transfer is predicted to occur in approximately 20 femtoseconds.[3]

-

Non-Radiative Decay: The excited keto-amino tautomer is unstable and rapidly returns to its ground state through non-radiative pathways, such as internal conversion. This step primarily involves molecular vibrations and twisting, which dissipates the absorbed energy as heat into the surrounding environment.[2][3]

-

Reverse Proton Transfer: Once in the ground state, the keto-amino tautomer is energetically unfavorable and rapidly undergoes a reverse proton transfer to regenerate the original, stable enol-imino form, completing the photoprotective cycle.

This entire cycle is exceptionally fast and efficient, preventing competing and potentially destructive photochemical reactions like photo-isomerization or radical formation, which accounts for the high photostability of these compounds.[4][5]

Photophysical & Photochemical Properties

The primary function of a phenolic benzotriazole is to absorb UV light efficiently without significant emission of light (fluorescence or phosphorescence). Their photophysical parameters reflect this specialized function.

UV-Vis Absorption

Phenolic benzotriazoles exhibit strong absorption in the UVA and UVB regions of the electromagnetic spectrum, typically between 300 and 400 nm.[4][6] The exact absorption maxima and molar absorptivity are dependent on the specific substituents on the phenol and benzotriazole rings, as well as the solvent environment.[7]

Table 1: Photophysical Absorption Data for Select Phenolic Benzotriazoles

| Compound Name (Trade Name) | CASRN | Solvent | Absorption Maxima (λ_max, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|---|---|

| 2-(2H-Benzotriazol-2-yl)-4-methylphenol (Tinuvin P) | 2440-22-4 | Chloroform | 301, 341 | 16,150 (at 341 nm)[4] |

| 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (Tinuvin 328) | 25973-55-1 | Chloroform | 306, 347 | 14,760 (at 347 nm)[6] |

Emission Properties

Due to the highly efficient ESIPT deactivation pathway, the fluorescence quantum yields of phenolic benzotriazoles are typically negligible. The excited state is quenched via internal conversion much faster than fluorescence can occur.[2] This non-emissive property is critical for their function, as it prevents the generation of secondary photons that could initiate photosensitized reactions in the host material.

Photostability

Photostability is a defining characteristic of this class of compounds. The ability to undergo countless ESIPT cycles without significant molecular degradation makes them highly durable UV absorbers.[4][5] While photodegradation can occur under prolonged or intense irradiation, especially in the presence of other reactive species, their quantum yield of degradation is exceptionally low compared to other classes of organic UV absorbers. For instance, studies on the photocatalytic degradation of Tinuvin P show that while it can be broken down under harsh conditions (e.g., with a TiO₂ photocatalyst), it is highly resistant to direct photolysis.[8]

Relevance for Drug Development

For drug development professionals, the photostability of an active pharmaceutical ingredient (API) is a critical concern. Phenolic benzotriazoles can be incorporated into formulations to protect light-sensitive APIs. Furthermore, understanding their toxicokinetic properties is essential for assessing safety.

Table 2: Toxicokinetic Parameters of Select Phenolic Benzotriazoles in Male Rats

| Compound | Administration | Dose (mg/kg) | Plasma Elimination Half-Life (h) | Oral Bioavailability (%) |

|---|---|---|---|---|

| Unsubstituted (P-BZT) | IV | 2.25 | 22.4[9] | ~6 (at 30 mg/kg gavage)[9][10] |

| Drometrizole | IV | 2.25 | 84.8[9] | 12.8 (at 30 mg/kg gavage)[9][10] |

| Octrizole | IV | 2.25 | 15.4[9] | 23.0 (at 30 mg/kg gavage)[9][10] |

| ditPe-BZT* | IV | 2.25 | 25.1[9] | 18.2 (at 30 mg/kg gavage)[9][10] |

*2-(2H-Benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)phenol

These data indicate generally low oral absorption and variable elimination times, which are important considerations for formulation and safety assessment.[9][10]

Experimental Protocols for Characterization

The characterization of phenolic benzotriazoles involves a suite of spectroscopic techniques to elucidate their electronic structure and dynamic processes.

UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption spectrum, wavelength(s) of maximum absorption (λ_max), and molar absorptivity (ε).

-

Methodology:

-

Sample Preparation: Prepare a series of dilutions of the phenolic benzotriazole in a UV-transparent solvent (e.g., chloroform, cyclohexane) to create solutions of known concentrations.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum of the solvent in a matched cuvette.

-

Measurement: Record the absorption spectra of the sample solutions across a relevant wavelength range (e.g., 250-500 nm).

-

Analysis: Identify λ_max from the spectra. Use the Beer-Lambert law (A = εcl) and the absorbance values at λ_max from the different concentrations to calculate the molar absorptivity, ε.

-

Fluorescence Spectroscopy

-

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φf).

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample with an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement: Excite the sample at a wavelength where it absorbs (e.g., 340 nm). Scan the emission spectrum over a longer wavelength range (e.g., 360-700 nm).

-

Analysis (Relative Method): Compare the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard (e.g., quinine sulfate) measured under identical conditions. The quantum yield is calculated using the comparative method.[11] For phenolic benzotriazoles, the emission is expected to be at or below the detection limit of the instrument.

-

Transient Absorption Spectroscopy (TAS)

-

Objective: To directly observe the dynamics of the excited state, including the rate of ESIPT and internal conversion.[12]

-

Methodology:

-

Instrumentation: A pump-probe TAS setup is required, typically utilizing an ultrafast laser system (e.g., Ti:sapphire) to generate femtosecond pulses.[13]

-

Procedure: The sample is excited by an ultrashort 'pump' pulse. A second, time-delayed 'probe' pulse (often a white-light continuum) passes through the sample. The differential absorbance of the probe is measured as a function of the time delay between the pump and probe.[12]

-

Analysis: The resulting data (a 3D map of absorbance change vs. wavelength vs. time) reveals the formation and decay of transient species. The decay kinetics of the excited enol state and the rise and decay of the excited keto state can be fitted to determine the time constants for ESIPT and subsequent relaxation processes.[3]

-

Conclusion

Phenolic benzotriazoles are a masterful example of molecular engineering, designed for exceptional photostability through the exploitation of an ultrafast, non-radiative deactivation channel. Their core ESIPT mechanism allows for the safe dissipation of damaging UV radiation as heat, making them superior photostabilizers for a vast array of applications. For researchers and developers, a thorough understanding of their photophysical properties and the experimental techniques used to characterize them is paramount for their effective implementation, whether in advanced materials or in the critical task of stabilizing pharmaceutical products.

References

- 1. atamankimya.com [atamankimya.com]

- 2. researchgate.net [researchgate.net]

- 3. Excited-State Dynamics of a Benzotriazole Photostabilizer: 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. polivinilplastik.com [polivinilplastik.com]

- 5. santplas.com [santplas.com]

- 6. amazontele.com [amazontele.com]

- 7. researchgate.net [researchgate.net]

- 8. Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates [mdpi.com]

- 9. Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats [cebs.niehs.nih.gov]

- 11. What is Quantum Yield? - Edinburgh Instruments [edinst.com]

- 12. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]

- 13. mdpi.com [mdpi.com]

The Core Mechanism of UV Absorption in 2-(2-Hydroxyphenyl)-2H-benzotriazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photoprotective mechanism inherent to 2-(2-hydroxyphenyl)-2H-benzotriazoles (HPBTs), a class of compounds renowned for their efficacy as UV absorbers in a wide range of applications, including sunscreens and polymer stabilization. The remarkable photostability of HPBTs is central to their function and is attributed to a sophisticated and highly efficient energy dissipation pathway known as Excited-State Intramolecular Proton Transfer (ESIPT).

The Fundamental Principle: Excited-State Intramolecular Proton Transfer (ESIPT)

The primary mechanism by which 2-(2-hydroxyphenyl)-2H-benzotriazoles absorb and safely dissipate UV radiation is through a rapid and reversible photochemical process called Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] This process involves the transfer of a proton from the hydroxyl group on the phenyl ring to a nitrogen atom on the benzotriazole ring, a reaction that is triggered by the absorption of UV light. The entire cycle occurs on an ultrafast timescale, typically within femtoseconds to picoseconds, and allows for the conversion of harmful UV energy into harmless thermal energy, thus preventing degradation of the material the HPBT is protecting, as well as the HPBT molecule itself.[1][3]

The key structural feature enabling this process is the pre-existing intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the benzotriazole moiety in the ground state.[4] Upon excitation by a UV photon, the electronic structure of the molecule is reconfigured, leading to a significant increase in the basicity of the nitrogen atom and the acidity of the phenolic proton. This change in electronic distribution drives the ultrafast transfer of the proton to the nitrogen atom, forming an excited-state keto-tautomer.[1][5] This tautomer is energetically unstable and rapidly decays back to the ground state non-radiatively, releasing the absorbed energy as heat. The original enol-form of the molecule is then regenerated through a reverse proton transfer in the ground state, completing the photoprotective cycle.

Caption: The ESIPT photocycle of 2-(2-Hydroxyphenyl)-2H-benzotriazole.

Quantitative Photophysical Data

The photophysical properties of HPBTs can be influenced by their substitution pattern and the solvent environment. A widely studied and commercially significant derivative is 2-(2'-hydroxy-5'-methylphenyl)benzotriazole, commonly known as Tinuvin P.

| Parameter | Value | Solvent | Reference |

| Absorption Maxima (λmax) | 301 nm, 341 nm | Chloroform | [6][7] |

| Molar Extinction Coefficient (ε) | 16,150 L mol-1 cm-1 at 341 nm | Chloroform | [6][7] |

| Excited-State Lifetime | ~20 fs (proton transfer) | Simulated | [1] |

| Fluorescence Quantum Yield (ΦF) | Low | General | [3][5] |

Experimental Protocols

The elucidation of the ESIPT mechanism in HPBTs relies on a suite of advanced spectroscopic and computational techniques.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of excited states on ultrafast timescales.

Methodology:

-

Sample Preparation: A solution of the HPBT derivative is prepared in a suitable solvent (e.g., cyclohexane, ethanol) at a concentration that provides an optimal optical density at the excitation wavelength. The solution is typically flowed through a cuvette to prevent photodegradation.

-

Excitation (Pump): An ultrashort laser pulse (femtosecond or picosecond duration) at a wavelength strongly absorbed by the HPBT (e.g., in the UVA range) is used to excite the sample.

-

Probing: A second, weaker, broad-spectrum "white-light" pulse is passed through the sample at a variable time delay after the pump pulse.

-

Detection: The change in absorbance of the probe light is measured as a function of wavelength and time delay. This provides information about the formation and decay of transient species, such as the excited enol and keto tautomers.

Caption: Experimental workflow for transient absorption spectroscopy.

Fluorescence Quantum Yield Measurement

The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process. For HPBTs, this value is typically very low, which is consistent with the dominance of the non-radiative ESIPT pathway.

Methodology (Comparative Method):

-

Standard Selection: A well-characterized fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region is chosen.

-

Solution Preparation: A series of dilute solutions of both the HPBT and the standard are prepared in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Absorbance Measurement: The UV-Vis absorption spectra of all solutions are recorded.

-

Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Data Analysis: The integrated fluorescence intensity is plotted against the absorbance at the excitation wavelength for both the HPBT and the standard. The quantum yield of the HPBT is then calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

Subscripts X and ST refer to the unknown sample and the standard, respectively.

-

Computational Modeling

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for providing a detailed understanding of the ESIPT mechanism at the molecular level.

Methodology:

-

Ground State Optimization: The geometry of the HPBT molecule in its ground electronic state (S0) is optimized using DFT methods (e.g., with functionals like B3LYP or PBE0 and a suitable basis set such as 6-311+G(d,p)). This confirms the presence of the intramolecular hydrogen bond.

-

Excited State Calculations: TD-DFT is employed to calculate the vertical excitation energies and oscillator strengths, which can be correlated with the experimental UV-Vis absorption spectrum.

-

Potential Energy Surface Scanning: The potential energy surfaces of the ground and first excited states (S1) are scanned along the proton transfer coordinate (the O-H bond distance). This allows for the determination of the energy barriers for the forward and reverse proton transfer in both the ground and excited states. A low or non-existent barrier in the excited state is a hallmark of an efficient ESIPT process.

-

Analysis of Molecular Properties: Changes in bond lengths, bond angles, and charge distribution between the ground and excited states, and between the enol and keto forms, are analyzed to provide a detailed picture of the electronic rearrangements that drive the ESIPT process.

Caption: Logical workflow for computational modeling of ESIPT.

Conclusion

The UV absorption mechanism in 2-(2-hydroxyphenyl)-2H-benzotriazoles is a testament to elegant molecular design. The process of Excited-State Intramolecular Proton Transfer provides a highly efficient and rapid pathway for the dissipation of harmful UV energy, bestowing these molecules with exceptional photostability. The synergy between advanced experimental techniques and high-level computational chemistry continues to deepen our understanding of this fundamental photochemical process, paving the way for the rational design of next-generation UV absorbers with enhanced performance characteristics for a multitude of applications in science and industry.

References

- 1. Excited-State Dynamics of a Benzotriazole Photostabilizer: 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. polivinilplastik.com [polivinilplastik.com]

- 7. scribd.com [scribd.com]

An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in Benzotriazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of excited-state intramolecular proton transfer (ESIPT) in benzotriazole derivatives. This class of molecules holds significant importance in various scientific and industrial fields, including as photostabilizers in pharmaceutical formulations and as fluorescent probes.

The Core Mechanism of ESIPT in Benzotriazole Derivatives

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that involves the transfer of a proton within the same molecule upon electronic excitation. In 2-(2'-hydroxyphenyl)benzotriazole and its derivatives, this process is exceptionally efficient and plays a crucial role in their remarkable photostability.

The process begins with the absorption of a photon by the ground-state enol (E) tautomer, which possesses an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the benzotriazole ring. This excitation promotes the molecule to the first excited singlet state (E). In this excited state, the acidity of the hydroxyl proton and the basicity of the acceptor nitrogen atom are significantly increased, triggering an ultrafast proton transfer to form the excited keto (K) tautomer. This tautomer is energetically more favorable in the excited state.

The K* tautomer then rapidly deactivates to its ground state (K) through non-radiative pathways, such as internal conversion, effectively dissipating the absorbed UV energy as heat. A subsequent, rapid back-proton transfer in the ground state regenerates the original enol (E) tautomer, completing the photocycle. This efficient energy dissipation mechanism without significant photochemical degradation is the cornerstone of the photostabilizing properties of benzotriazole derivatives.[1][2]

Factors Influencing ESIPT

The efficiency and dynamics of the ESIPT process in benzotriazole derivatives are sensitive to several factors:

-

Molecular Structure: The presence of electron-donating or electron-withdrawing substituents on the aromatic rings can significantly influence the acidity of the phenol group and the basicity of the triazole nitrogen, thereby affecting the driving force for proton transfer.[3]

-

Solvent Polarity: The polarity of the solvent can affect the stability of the different tautomeric forms and may influence the intramolecular hydrogen bond strength. In some cases, polar protic solvents can form intermolecular hydrogen bonds, competing with the intramolecular one and thus hindering the ESIPT process.

-

Temperature and Viscosity: These environmental factors can impact the rates of non-radiative decay processes and molecular motions, which are coupled to the ESIPT cycle.

Quantitative Data on Benzotriazole Derivatives

The photophysical properties of benzotriazole derivatives are key to understanding their ESIPT behavior. The following table summarizes representative quantitative data for some common derivatives.

| Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Reference |

| 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole (Tinuvin P) | Methanol | 300, 338 | 465 (weak) | < 0.01 | - | [Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers] |

| 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (Tinuvin 328) | Cyclohexane | ~305, 345 | - | Very low | - | [An analytical survey of benzotriazole UV stabilizers in plastic products] |

| 2-(2H-Benzotriazol-2-yl)-p-cresol (Tinuvin P) | Dichloromethane | ~300, 340 | - | Very low | - | [An analytical survey of benzotriazole UV stabilizers in plastic products] |

| 2-(2-Hydroxy-5-methylphenyl)benzotriazole cocrystal with 1,4-diiodotetrafluorobenzene | Solid State | - | 413, 605 | - | 0.078 | [Tuning excited-state-intramolecular-proton-transfer (ESIPT) process and emission by cocrystal formation: a combined experimental and theoretical study] |

| 2-(2-Hydroxy-5-methylphenyl)benzotriazole cocrystal with octafluoronaphthalene | Solid State | - | 410, 617 | - | - | [Tuning excited-state-intramolecular-proton-transfer (ESIPT) process and emission by cocrystal formation: a combined experimental and theoretical study] |

Note: Fluorescence from the ESIPT state (keto form) is often very weak and short-lived, making accurate quantum yield and lifetime measurements challenging.*

Experimental Protocols for Studying ESIPT

The investigation of the ultrafast dynamics of ESIPT requires specialized spectroscopic techniques. Below are detailed methodologies for key experiments.

Time-Resolved Fluorescence Spectroscopy (TRFS)

This technique is used to measure the decay of the excited state population over time, providing information on the lifetimes of the enol* and keto* states.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the benzotriazole derivative in the desired solvent (typically 10⁻⁵ to 10⁻⁶ M) to avoid aggregation and inner filter effects. The solution is placed in a quartz cuvette.

-

Excitation: Excite the sample with a picosecond or femtosecond pulsed laser at a wavelength corresponding to the absorption band of the enol tautomer.

-

Fluorescence Collection: Collect the emitted fluorescence at a 90-degree angle to the excitation beam.

-

Wavelength Selection: Use a monochromator to select the specific emission wavelength to be monitored (e.g., the emission maximum of the enol* or keto* form).

-

Detection: Employ a sensitive and fast detector, such as a streak camera or a time-correlated single photon counting (TCSPC) system, to record the fluorescence decay profile.

-

Data Analysis: Fit the fluorescence decay data to an exponential or multi-exponential function to extract the excited-state lifetimes.

Femtosecond Transient Absorption Spectroscopy (F-TAS)

F-TAS is a powerful pump-probe technique that allows for the direct observation of the formation and decay of transient species, such as the excited enol* and keto* states, as well as ground-state recovery.

Methodology:

-

Sample Preparation: Similar to TRFS, prepare a dilute solution of the benzotriazole derivative.

-

Pump Pulse: Use a femtosecond laser pulse (the "pump") to excite the sample to the E* state.

-

Probe Pulse: A second, time-delayed, broadband femtosecond pulse (the "probe") is passed through the excited sample volume.

-

Time Delay: The time delay between the pump and probe pulses is precisely controlled using a mechanical delay stage.

-

Detection: The transmitted probe pulse is directed into a spectrometer coupled with a CCD detector to record the transient absorption spectrum (the difference in absorbance with and without the pump pulse).

-

Data Acquisition: By varying the pump-probe time delay, a three-dimensional data set of transient absorbance as a function of wavelength and time is generated.

-

Data Analysis: Global analysis of the data can identify the spectral signatures and kinetic profiles of the different transient species involved in the ESIPT process.

Applications in Drug Development

The unique photophysical properties of benzotriazole derivatives make them valuable in the pharmaceutical industry, primarily as photostabilizers.

-

Photostabilization of Drugs: Many active pharmaceutical ingredients (APIs) are susceptible to degradation upon exposure to UV radiation. Incorporating benzotriazole-based UV absorbers into drug formulations can significantly enhance their stability and shelf-life by harmlessly dissipating the absorbed UV energy through the ESIPT mechanism.[4][5]

-

Fluorescent Probes: Although their native fluorescence is often weak, the ESIPT process can be modulated by the local environment. This sensitivity can be exploited in the design of fluorescent probes for sensing specific analytes or monitoring changes in microenvironments, which is of interest in drug delivery and diagnostics.

Conclusion

The excited-state intramolecular proton transfer in benzotriazole derivatives is a fundamentally important and well-studied photophysical process. Its ultrafast and efficient nature underpins the exceptional photostability of these compounds, leading to their widespread use as UV absorbers. A thorough understanding of the ESIPT mechanism, facilitated by advanced spectroscopic techniques and computational studies, is crucial for the rational design of new benzotriazole derivatives with tailored properties for applications in drug development and materials science. This guide provides a foundational understanding for researchers and professionals working with these versatile molecules.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Transient Absorption – TEMiC [icp.universite-paris-saclay.fr]

- 4. CN101166511A - Use of benzotriazole derivatives for photostabilisation - Google Patents [patents.google.com]

- 5. [Benzotriazole derivatives as UV-absorbing agents (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Characterization of 2-(2-Hydroxyphenyl)-2H-benzotriazole: A Technical Guide

Introduction: 2-(2-Hydroxyphenyl)-2H-benzotriazole (HPBT) is a significant member of the phenolic benzotriazole class of compounds, which are widely utilized as ultraviolet (UV) absorbers.[1][2] Their primary application lies in the protection of various materials, such as plastics and coatings, from photodegradation by absorbing harmful UV radiation.[3] This technical guide provides an in-depth overview of the structural characterization of HPBT, detailing the key analytical techniques employed and presenting typical data for this class of compounds. The guide is intended for researchers, scientists, and professionals involved in drug development and material science who require a comprehensive understanding of the structural and physicochemical properties of this important molecule.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉N₃O | [4] |

| Molecular Weight | 211.22 g/mol | [4] |

| Appearance | Pale straw-coloured needles | [5] |

| Melting Point | 99-100 °C (for parent benzotriazole) | [5] |

| UV Absorption (λmax) | 330-350 nm | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for 1H-Benzotriazole (300 MHz, Acetone-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.946 | d | H-4/H-7 |

| 7.468 | d | H-5/H-6 |

| 14.9 | br s | N-H |

Data sourced from ChemicalBook.[6]

Expected ¹³C NMR Chemical Shifts for 2-(2-Hydroxyphenyl)-2H-benzotriazole

The ¹³C NMR spectrum is expected to show distinct signals for the benzotriazole and hydroxyphenyl rings. Based on data for related benzazoles, the following are approximate expected chemical shift ranges.[7]

| Assignment | Expected Chemical Shift Range (ppm) |

| Benzotriazole C-atoms | 110 - 150 |

| Hydroxyphenyl C-atoms | 115 - 160 |

| C-O (Hydroxyphenyl) | 150 - 160 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and determining the fragmentation pattern of 2-(2-Hydroxyphenyl)-2H-benzotriazole. Electron ionization (EI) is a common method for analyzing such compounds. The mass spectrum of the parent 1H-Benzotriazole shows a prominent molecular ion peak.

Mass Spectrum Data for 1H-Benzotriazole

| m/z | Interpretation |

| 119 | [M]⁺ (Molecular Ion) |

| 91 | [M-N₂]⁺ |

| 64 | [C₅H₄]⁺ |

Data sourced from NIST WebBook.[8]

For 2-(2-Hydroxyphenyl)-2H-benzotriazole (MW = 211.22), the molecular ion peak [M]⁺ is expected at m/z 211. Fragmentation may involve the loss of N₂ and subsequent rearrangements of the hydroxyphenyl moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is fundamental in characterizing HPBTs due to their function as UV absorbers. These compounds exhibit strong absorbance in the UVA and UVB regions of the electromagnetic spectrum.[1]

| Parameter | Value |

| λmax | 330 - 350 nm |

| Molar Extinction Coefficient (ε) | Can be as high as 4.5 × 10⁴ L mol⁻¹ cm⁻¹ |

Data is characteristic for the 2-(2-hydroxyphenyl)-2H-benzotriazole class of compounds.[1]

Experimental Protocols

Synthesis of 2-(2-Hydroxyphenyl)-2H-benzotriazole

A common method for the synthesis of 2-(2-hydroxyphenyl)-2H-benzotriazoles involves a two-step reductive cyclization of a 2-nitrophenylazo-phenol precursor.[9]

Step 1: Synthesis of 2-(2-Hydroxy-5-methylphenyl)-2H-benzotriazole-N-oxide

-

Charge a 500 ml reactor with 144 g of 2-nitro-2-hydroxy-5-methylazobenzene (89.1%), 80 g of sodium hydroxide (50%), 190 g of o-xylene, and water.[9]

-

Slowly add 18.8 g of hydrazine hydrate (80%) dropwise over 30 minutes while maintaining the temperature between 60-80 °C.[9]

-

Agitate the mixture for 2 hours to complete the first reduction.[9]

-

Monitor the reaction by High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material and the formation of the N-oxide intermediate.[9]

Step 2: Synthesis of 2-(2-Hydroxy-5-methylphenyl)-2H-benzotriazole

-

To the reaction mixture containing the N-oxide, add zinc powder and sulfuric acid.[9]

-

Maintain the reaction temperature and stir until the reduction to the final product is complete, as monitored by HPLC.

-

Upon completion, separate the organic layer.

-

The crude product can be purified by crystallization from a suitable solvent such as methanol.[9]

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a suitable deuterated solvent such as Acetone-d₆ or CDCl₃.

-

Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.

-

UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded using a spectrophotometer in a suitable solvent like ethanol or methanol.

Visualizations

Photostabilization Mechanism of HPBT

The primary mechanism by which 2-(2-hydroxyphenyl)-2H-benzotriazoles function as UV stabilizers is through Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of UV radiation, the molecule undergoes a rapid, reversible tautomerization, dissipating the energy as heat and preventing photodegradation of the host material.

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.

Experimental Workflow for Structural Characterization

The logical flow for the synthesis and structural elucidation of 2-(2-hydroxyphenyl)-2H-benzotriazole is outlined below.

Caption: General experimental workflow for synthesis and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(2-Hydroxyphenyl)-2H-benzotriazoles - Wikipedia [en.wikipedia.org]

- 3. 2-(2-Hydroxyphenyl)-2H-benzotriazole – Wikipedia [de.wikipedia.org]

- 4. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijariie.com [ijariie.com]

- 6. 1H-Benzotriazole(95-14-7) 1H NMR spectrum [chemicalbook.com]

- 7. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]

- 8. 1H-Benzotriazole [webbook.nist.gov]

- 9. WO2002055508A1 - Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole - Google Patents [patents.google.com]

"spectroscopic analysis (UV-Vis, NMR, fluorescence) of 2-(2-Hydroxyphenyl)-2h-benzotriazole"

An In-depth Analysis of the UV-Vis, NMR, and Fluorescence Characteristics of a Key Ultraviolet Absorber

Introduction

2-(2-Hydroxyphenyl)-2H-benzotriazole is a prominent member of the phenolic benzotriazole class of compounds, which are widely utilized as ultraviolet (UV) absorbers in various materials, including plastics, coatings, and textiles.[1][2] Their primary function is to protect materials from photodegradation by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[2] This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(2-Hydroxyphenyl)-2H-benzotriazole, focusing on Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fluorescence spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and material science who are working with or developing UV-absorbing agents.

The remarkable photostability of 2-(2-Hydroxyphenyl)-2H-benzotriazole is attributed to a highly efficient energy dissipation mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of UV radiation, a proton is transferred from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring.[2] This tautomerization allows for the rapid and non-radiative decay from the excited state back to the ground state, effectively converting the UV energy into heat.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(2-Hydroxyphenyl)-2H-benzotriazole. It is important to note that specific values can vary depending on the solvent and concentration.

Table 1: UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Reference |

| Various Organic Solvents | 330 - 350 | Up to 4.5 x 10⁴ | [3] |

Note: The UV-Vis spectrum of 2-(2-hydroxyphenyl)-2H-benzotriazoles typically shows a strong absorption band in the 300-400 nm range, which is responsible for its UV-absorbing properties.[2]

Table 2: NMR Spectroscopic Data

Due to the lack of a publicly available, complete, and assigned NMR spectrum for the unsubstituted 2-(2-Hydroxyphenyl)-2H-benzotriazole in a standard solvent like CDCl₃ or DMSO-d₆, a representative table with expected chemical shift ranges is provided based on the analysis of related benzotriazole derivatives.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 10.0 - 11.0 | br s | Phenolic -OH, intramolecularly hydrogen-bonded |

| 7.0 - 8.5 | m | Aromatic protons | |

| ¹³C | 140 - 150 | s | Carbon bearing the hydroxyl group |

| 115 - 145 | m | Aromatic carbons |

Note: The exact chemical shifts are highly dependent on the solvent, concentration, and temperature. The broad singlet for the phenolic proton is a characteristic feature indicating strong intramolecular hydrogen bonding.

Table 3: Fluorescence Spectroscopic Data

The fluorescence of 2-(2-Hydroxyphenyl)-2H-benzotriazole is highly dependent on its molecular environment.

| Condition | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Notes |

| Disruption of Intramolecular H-bond | ~350 | ~400 (Blue) | Low | Occurs in polar or hydrogen-bonding solvents. |

| ESIPT Tautomer | ~350 | ~570 (Red) | Very Low | The primary deactivation pathway is non-radiative. |

Note: The fluorescence quantum yield of the parent compound is generally very low due to the efficient non-radiative decay via the ESIPT mechanism.[2]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-(2-Hydroxyphenyl)-2H-benzotriazole.

UV-Vis Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of 2-(2-Hydroxyphenyl)-2H-benzotriazole.

Materials:

-

2-(2-Hydroxyphenyl)-2H-benzotriazole

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of known concentration of 2-(2-Hydroxyphenyl)-2H-benzotriazole in the chosen solvent. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 200 to 500 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with a small amount of the sample solution and then fill it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

2-(2-Hydroxyphenyl)-2H-benzotriazole

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR spectrometer

-

NMR tubes

-

Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS (0 ppm).

Fluorescence Spectroscopy

Objective: To measure the excitation and emission spectra and determine the fluorescence quantum yield.

Materials:

-

2-(2-Hydroxyphenyl)-2H-benzotriazole

-

Spectroscopic grade solvent

-

Spectrofluorometer

-

Quartz cuvettes (four-sided polished)

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

-

Solution Preparation: Prepare a dilute solution of the sample in the chosen solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Excitation Spectrum: Set the emission wavelength to the expected maximum and scan a range of excitation wavelengths to find the optimal excitation wavelength (λex).

-

Emission Spectrum: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths to obtain the fluorescence emission spectrum and determine the emission maximum (λem).

-

Quantum Yield Measurement (Relative Method):

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and a known quantum yield standard.

-

The quantum yield (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

-

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analyses.

Conclusion

The spectroscopic analysis of 2-(2-Hydroxyphenyl)-2H-benzotriazole provides critical insights into its structure and photophysical properties, which are fundamental to its function as a UV absorber. UV-Vis spectroscopy confirms its strong absorption in the UV region, while NMR spectroscopy elucidates its chemical structure, including the key intramolecular hydrogen bond. Fluorescence spectroscopy reveals the efficiency of the non-radiative deactivation pathway through the ESIPT mechanism. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the study and application of this important class of compounds.

References

A Technical Guide to the Synthesis of Novel 2-(2-Hydroxyphenyl)-2H-benzotriazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel 2-(2-hydroxyphenyl)-2H-benzotriazole derivatives, a critical class of compounds widely utilized as UV absorbers and stabilizers.[1] This document details various synthetic methodologies, presents key quantitative data in a structured format, and outlines detailed experimental protocols. Visual representations of synthetic pathways are included to facilitate a deeper understanding of the chemical transformations involved.

Introduction

2-(2-Hydroxyphenyl)-2H-benzotriazoles, also known as phenolic benzotriazoles, are characterized by a benzotriazole core substituted with a hydroxyl-bearing phenyl group at the 2-position.[1] This structural motif is responsible for their exceptional ability to absorb ultraviolet radiation and dissipate the energy through harmless thermal processes, making them invaluable in the protection of materials from photodegradation.[1] The synthesis of novel derivatives with tailored properties remains an active area of research, driven by the demand for enhanced photostability, compatibility with various matrices, and expanded applications in pharmaceuticals and materials science.

Synthetic Methodologies

Several synthetic routes to 2-(2-hydroxyphenyl)-2H-benzotriazole derivatives have been established, each with its own advantages and limitations. The primary approaches involve the formation of an azo intermediate followed by reductive cyclization.

A common and versatile method involves the diazotization of an o-nitroaniline derivative, followed by coupling with a substituted phenol to form an o-nitroazobenzene intermediate. This intermediate is then subjected to reductive cyclization to yield the final benzotriazole product.

A multi-step synthesis starting from 4-ethylaniline illustrates this approach, involving acetylation, nitration, hydrolysis, diazotization, condensation with p-cresol, and subsequent reduction to form 2-(2-hydroxy-5-methylphenyl)-5-ethyl-2H-benzotriazole.[2] This product can be further functionalized, for instance, by bromination and dehydrobromination to introduce a vinyl group, making it suitable for polymerization.[2]

An alternative strategy employs a two-step reduction process. This method begins with the reduction of a suitable precursor using hydrazine hydrate, which can be performed in the presence of a phase transfer catalyst and a mixture of nonpolar and aqueous alkaline solvents.[3] The resulting intermediate is then treated with zinc powder and sulfuric acid to facilitate the final ring closure and formation of the 2-(2-hydroxyphenyl)-2H-benzotriazole derivative.[3] This approach offers the advantage of proceeding under atmospheric pressure.[3]

For applications requiring the covalent incorporation of the UV absorber into a polymer matrix, ethylenically unsaturated derivatives can be synthesized. This is achieved through the catalyzed reaction of a 2-(2-hydroxyphenyl)benzotriazole intermediate with reagents such as glycidyl acrylate, glycidyl methacrylate, or allyl glycidyl ether.[4] These reactions can be conducted in a non-reactive polar solvent like acetone, methyl ethyl ketone, or dimethylformamide.[4]

Experimental Protocols

The following are detailed experimental protocols for key synthetic steps.

This protocol is based on the multi-step synthesis starting from o-nitroaniline.[5]

-

Diazotization of o-Nitroaniline: o-Nitroaniline is dissolved in aqueous hydrochloric acid and cooled. A solution of sodium nitrite in water is added portionwise while maintaining a low temperature to form the diazonium salt.

-

Azo Coupling: The diazonium salt solution is then added to a solution of p-ethylphenol in an alkaline medium. The coupling reaction proceeds to form the corresponding azo dye.

-

Reductive Cyclization: The azo dye is reduced using zinc powder in a sodium hydroxide solution. The reaction mixture is heated to facilitate the cyclization to 2-(2-hydroxy-5-ethylphenyl)-2H-benzotriazole. The product is then isolated by filtration and purified by recrystallization.[5]

This protocol describes a method for preparing 2-(2-hydroxyphenyl)-2H-benzotriazole derivatives via a two-step reduction.[3]

-

First Reduction: To a mixture of the starting compound (formula II in the patent), a nonpolar solvent, water, and an alkaline compound, hydrazine hydrate is added. A phase transition catalyst can be optionally used. The reaction is typically carried out for 0.5 to 4 hours.[3]

-

Second Reduction: After the first reduction is complete, water is added to the reaction mixture containing the intermediate (formula III in the patent). Zinc powder and sulfuric acid are then added sequentially to effect the second reduction and ring closure. The final product is isolated and purified.[3] The reaction temperature is generally maintained between 60°C and 80°C.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for synthesized 2-(2-hydroxyphenyl)-2H-benzotriazole derivatives.

Table 1: Reaction Yields and Conversions

| Compound | Synthetic Method | Yield/Conversion | Reference |

| 5-(3-hydroxybutenyl-1)ether of 5-hydroxy-2-(2-hydroxyphenyl) benzotriazole | Reaction with butadiene monoxide | ~98% Conversion | [4] |

| 5-(3-acryloxy-2-hydroxypropyl)ester of 2-(5-carboxy-2-hydroxyphenyl)benzotriazole | Reaction with glycidyl acrylate | ~98% Conversion | [4] |

| 2-(2-hydroxy-3-5-di-tert-butylphenyl)-2H-benzotriazole | Two-step reduction | 92% Yield | [3] |

| 2-(2'-Acetoxy-5'-bromomethylphenyl)-2H-benzotriazole | Bromination with NBS | 60% Yield | [2] |

| 2-(2-Hydroxy-5-vinylphenyl)-2H-benzotriazole | Seven-step synthesis from o-nitroaniline | ~25% Overall Yield | [5] |

Table 2: Spectroscopic and Physical Data

| Compound | Melting Point (°C) | UV λmax (nm) | 1H-NMR (δ ppm) | 13C-NMR (δ ppm) | Reference |

| 3,5-[di(2H-benzotriazole-2-yl)-2,4-dihydroxyacetophenone (DBDA) | - | - | 7.2-8.1 (aromatic), 9.1 (phenoxy), 13.0, 13.3 (OH) | See reference for detailed data | [6] |

| 3,5-[di(2H-benzotriazole-2-yl)-2,4-dihydroxybenzophenone (DBDB) | 254-255 | See reference for spectra | 7.2-8.1 (aromatic), 9.1 (phenoxy), 13.0, 13.3 (OH) | See reference for detailed data | [6] |

| 2-(amino-2'-hydroxyphenyl) benzoxazole derivative | 258-260 | 339 | 11.21 (OH), 10.20 (NH), 8.25, 7.9, 7.76, 7.49, 7.4, 7.2 (aromatic), 2.07 (CH3) | 169, 163, 160, 149, 144, 140, 128.3, 125.7, 125.5, 119, 117, 111, 106, 105, 25 | [7] |

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic pathways described in this guide.

Caption: General synthesis via reductive cyclization of an azo intermediate.

Caption: Two-step reduction pathway for benzotriazole synthesis.

Caption: Synthesis of polymerizable benzotriazole derivatives.

Conclusion

The synthesis of novel 2-(2-hydroxyphenyl)-2H-benzotriazole derivatives is a dynamic field with ongoing innovations. The methodologies outlined in this guide provide a solid foundation for researchers and professionals in the field. By leveraging these synthetic strategies, it is possible to develop new UV absorbers with tailored properties for a wide range of applications, from advanced materials to pharmaceutical formulations. The choice of synthetic route will depend on factors such as the desired substitution pattern, scalability, and the intended application of the final product., and the intended application of the final product.

References

- 1. 2-(2-Hydroxyphenyl)-2H-benzotriazoles - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. WO2002055508A1 - Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole - Google Patents [patents.google.com]

- 4. US3493539A - Ethylenically unsaturated derivatives of 2-(2-hydroxyphenyl) benzotriazole and polymers therefrom - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Evolution of Benzotriazole UV Absorbers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development of benzotriazole ultraviolet (UV) absorbers, a cornerstone of photostabilization technology. From their initial applications to the sophisticated molecules of today, this document provides a comprehensive overview of their evolution, mechanism of action, and the analytical and synthetic methodologies that have defined their advancement.

A Historical Overview: From Corrosion Inhibitors to High-Performance Photostabilizers

The journey of benzotriazoles began not as UV absorbers, but as effective corrosion and oxidation inhibitors in the 1950s for industrial applications such as in boilers and cooling systems.[1] A pivotal shift occurred in 1961 when a U.S. patent was granted for the UV absorbing characteristics of phenolic benzotriazoles, marking their entry into the world of polymer stabilization.[1]

By the 1980s, hydroxyphenyl benzotriazoles had become the dominant class of UV absorbers, largely supplanting the earlier oxanilide-based products. This rise to prominence was due to their superior photostability and broader UV spectral coverage. The core of their effectiveness lies in a unique photophysical mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT), which allows for the efficient dissipation of harmful UV radiation as thermal energy.[2]

Over the decades, the development of benzotriazole UV absorbers has been characterized by strategic structural modifications aimed at enhancing their performance and compatibility with an expanding range of materials.

Key Developmental Milestones:

-

Early Generations (ca. 1960s-1970s): The initial focus was on the fundamental 2-(2'-hydroxyphenyl)benzotriazole structure. These early compounds provided effective UV protection but had limitations in terms of volatility and compatibility with some polymer systems.

-

Introduction of Alkyl Substituents (ca. 1980s): To improve solubility in polymers and reduce volatility during high-temperature processing, bulky alkyl groups were introduced onto the phenolic ring. This led to the development of widely used products like Tinuvin P.

-

Enhanced Photostability through Electron-Withdrawing Groups: Research revealed that incorporating electron-withdrawing groups on the benzotriazole ring could surprisingly enhance photopermanence. This discovery led to a new generation of more durable UV absorbers.

-

Higher Molecular Weight and Polymeric UV Absorbers: To address issues of migration and leaching, particularly in applications like food packaging and textiles, higher molecular weight and polymeric benzotriazole UV absorbers were developed. These "reactive" UV absorbers can be covalently bonded into the polymer matrix, offering superior durability.[3]

-

Modern Developments: Continuous innovation focuses on creating benzotriazole derivatives with improved performance characteristics, such as enhanced thermal stability and broader UV absorption profiles, to meet the demands of advanced materials and applications. The development of dipolybenzotriazole UV absorbers with high molecular weight and resistance to volatilization is a testament to this ongoing evolution.

Below is a graphical representation of the historical development timeline.

Mechanism of Action: The ESIPT Pathway

The remarkable photostability of benzotriazole UV absorbers is attributed to their ability to undergo an ultrafast and efficient Excited-State Intramolecular Proton Transfer (ESIPT). This process allows the molecule to absorb high-energy UV photons and dissipate the energy as harmless heat through a rapid, reversible tautomerization.

The key structural feature enabling ESIPT is the intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring. Upon absorption of a UV photon, the following sequence of events occurs:

-

Excitation: The molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁).

-

Proton Transfer: In the excited state, the phenolic proton is rapidly transferred to the nitrogen atom of the benzotriazole ring, forming an excited-state keto-tautomer. This transfer is often coupled with a charge transfer from the phenol to the triazole moiety.

-

Non-Radiative Decay: The excited keto-tautomer undergoes rapid internal conversion to its ground state, releasing the absorbed energy as thermal energy.

-

Reverse Proton Transfer: In the ground state, the proton is transferred back to the phenolic oxygen, regenerating the original molecule in its ground state, ready to absorb another UV photon.

This entire cycle occurs on a picosecond timescale, allowing a single benzotriazole molecule to dissipate the energy of thousands of UV photons without undergoing significant photodegradation.

The following diagram illustrates the ESIPT signaling pathway.

Quantitative Data of Commercial Benzotriazole UV Absorbers

The efficacy of a UV absorber is determined by its ability to absorb UV radiation in the desired wavelength range. This is quantified by its UV absorption spectrum, characterized by the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) at that wavelength. The following table summarizes these properties for several commercially important benzotriazole UV absorbers.

| Commercial Name (Example) | Chemical Name | CAS Number | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Tinuvin P | 2-(2H-benzotriazol-2-yl)-p-cresol | 2440-22-4 | ~340 | Data not readily available |

| Tinuvin 326 | 2-(2'-Hydroxy-3'-tert-butyl-5'-methylphenyl)-5-chlorobenzotriazole | 3896-11-5 | 312, 353 | 15,600 |

| Tinuvin 327 | 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol | 3864-99-1 | ~355 | Data not readily available |

| Tinuvin 328 | 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol | 25973-55-1 | 306, 347 | 14,760 |

| Tinuvin 329 (UV-5411) | 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol | 3147-75-9 | ~345 | Data not readily available |

Note: Molar absorptivity data can vary depending on the solvent used for measurement. The values presented here are from chloroform solutions where specified.[4][5]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of representative benzotriazole UV absorbers and a general protocol for evaluating their photostability.

Synthesis of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole (Precursor for many commercial products)

This synthesis typically involves the reduction of the corresponding 2-nitroazobenzene intermediate.

Materials:

-

2-(2'-hydroxy-5'-methylphenyl)benzotriazole-N-oxide

-

Raney nickel

-

Toluene

-

Water

-

50% Dimethylamine solution

-

Ethanol

-

Nitrogen gas

-

500-ml four-neck flask equipped with a mechanical stirrer, condenser, and gas inlet.

Procedure:

-

Charge a 500-ml four-neck flask with 24.1 g (0.1 mol) of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole-N-oxide, 9.6 g of Raney nickel, 150 ml of a 4:1 (v/v) mixture of toluene and water, and 7 g of 50% dimethylamine.[6]

-

Purge the flask with nitrogen gas to create an inert atmosphere.[6]

-

Stir the mixture at room temperature.[6]

-

Introduce hydrogen gas into the flask, supplementing as it is absorbed by the reaction mixture.[6]

-

Continue the reaction with stirring until hydrogen absorption ceases.[6]

-

Upon completion, filter off the Raney nickel catalyst.[6]

-

The filtrate can be analyzed by gas chromatography (GC) to determine the yield.[6]

-

Distill off the solvent from the filtrate.[6]

-

Recrystallize the residual solid from ethanol and wash with ethanol to obtain the purified product.[6]

Synthesis of 2-(2'-hydroxy-3',5'-di-tert-butylphenyl)-5-chlorobenzotriazole (UV-327)

This procedure involves the reduction of the corresponding N-oxide precursor under pressure.

Materials:

-

2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole-N-oxide

-

Toluene

-

2-Butanol

-

Water

-

Tributylamine

-

Raney nickel

-

Hydrogen gas

-

500-ml stainless steel autoclave with an agitator.

Procedure:

-

Charge a 500-ml stainless steel autoclave with 37.4 g (0.1 mol) of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole-N-oxide, 100 ml of toluene, 60 ml of 2-butanol, 120 ml of water, 7 g of tributylamine, and 5 g of Raney nickel.[1]

-

Replace the air in the autoclave with hydrogen gas and pressurize to 10 kg/cm ².[1]

-

Heat the mixture to 65°C with agitation.[1]

-

Maintain the reaction at this temperature for approximately 7 hours, or until the absorption of hydrogen stops.[1]

-

After the reaction is complete, cool the autoclave and filter off the catalyst.[1]

-

Separate the toluene layer and distill off the majority of the toluene.[1]

-

Wash the resulting solid with ethanol and dry to obtain the final product.[1]

Photostability Testing of Benzotriazole UV Absorbers in a Polymer Matrix

This protocol outlines a general procedure for evaluating the photostability of a benzotriazole UV absorber incorporated into a polymer film.

Materials and Equipment:

-

Polymer (e.g., polycarbonate, PVC)

-

Benzotriazole UV absorber

-

Appropriate solvent (e.g., methylene chloride for polycarbonate, THF for PVC)

-

Calibrated drawdown bar

-

Quartz plates or other UV-transparent substrate

-

Solar simulator or a controlled UV irradiation chamber

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a solution of the polymer and the benzotriazole UV absorber (typically 1-3% by weight based on the polymer) in a suitable solvent.

-

Cast a thin film of the solution onto a UV-transparent substrate (e.g., quartz plate) using a calibrated drawdown bar to ensure uniform thickness (e.g., 25 microns).

-

Allow the solvent to evaporate completely to form a solid polymer film.

-

Prepare a "dark control" sample by wrapping a similarly prepared film in aluminum foil to shield it from light.

-

-

UV Exposure:

-

Place the test film and the dark control in a solar simulator or a controlled UV irradiation chamber.

-

Expose the samples to a defined UV dose, following established guidelines such as those from the International Council for Harmonisation (ICH) Q1B for photostability testing.

-

-

Analysis:

-

At predetermined time intervals, remove the test film from the irradiation chamber.

-

Measure the UV absorbance spectrum of the film using a UV-Vis spectrophotometer.

-

Monitor the loss of absorbance at the maximum absorption wavelength (λmax) of the benzotriazole UV absorber.

-

Compare the absorbance of the exposed sample to that of the dark control to differentiate between photodegradation and any thermal degradation.

-

-

Data Interpretation:

-

Plot the absorbance at λmax as a function of irradiation time or UV dose to determine the rate of photodegradation of the UV absorber.

-

The following diagram illustrates a general workflow for the synthesis and testing of benzotriazole UV absorbers.

Conclusion

The historical development of benzotriazole UV absorbers showcases a remarkable journey of chemical innovation driven by the need to protect materials from the damaging effects of ultraviolet radiation. From their humble beginnings as industrial additives, they have evolved into a sophisticated class of high-performance photostabilizers. Their efficacy, rooted in the elegant mechanism of Excited-State Intramolecular Proton Transfer, has been continuously enhanced through strategic molecular design. The ongoing research and development in this field promise even more advanced and sustainable solutions for material protection in the future, addressing the ever-increasing demands of modern technology and environmental consciousness.

References

- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 2. nbinno.com [nbinno.com]

- 3. Human metabolism and biomonitoring of UV 328 (2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol) [open.fau.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. q1scientific.com [q1scientific.com]